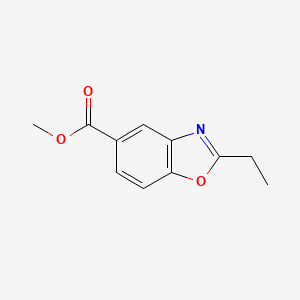

Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate

Description

Historical Context of Benzoxazole Chemistry

The development of benzoxazole chemistry traces back to the fundamental understanding of heterocyclic aromatic systems and their unique properties within organic chemistry. Benzoxazole itself, with the molecular formula C₇H₅NO, represents an aromatic organic compound featuring a benzene ring fused to an oxazole ring structure. The historical significance of this chemical framework stems from early recognition that benzene-fused heterocycles could provide enhanced stability through aromaticity while maintaining reactive sites suitable for functionalization. The oxazole component, identified as a 1,3-azole containing both an oxygen atom and a pyridine-type nitrogen atom within a five-membered ring system, contributed essential electronic properties that distinguished benzoxazoles from other heterocyclic systems.

The progression from simple benzoxazole to more complex derivatives like this compound reflects decades of systematic structure-activity relationship investigations. Research conducted throughout the twentieth century established that position-specific substitutions on the benzoxazole framework could dramatically alter both chemical reactivity and biological activity profiles. The emergence of 2-substituted benzoxazoles as particularly significant variants arose from early observations that modifications at this position were decisive for biological activity, while position 5 substitutions were found to influence the intensity of such activities. This historical understanding provided the foundation for developing compounds like this compound, where both positions carry specific functional groups designed to optimize particular properties.

The evolution of synthetic methodologies for benzoxazole derivatives has been driven by their expanding applications across multiple scientific disciplines. Historical synthetic approaches initially focused on straightforward cyclization reactions, but modern techniques have evolved to encompass sophisticated methodologies involving nanocatalysts, metal catalysts, and ionic liquid catalysts under various reaction conditions. The development of methods using 2-aminophenol as a precursor, combined with aldehydes, ketones, acids, alcohols, and other reactants, has enabled the systematic construction of diverse benzoxazole libraries. This synthetic evolution has been crucial for enabling the preparation of specific derivatives like this compound with precisely controlled substitution patterns.

Significance in Heterocyclic Organic Chemistry

Within the broader context of heterocyclic organic chemistry, this compound occupies a position of considerable importance due to the fundamental properties conferred by its heterocyclic framework. Heterocyclic compounds constitute an essential category within organic chemistry, with numerous naturally occurring and synthetic molecules containing heterocyclic ring systems serving critical roles in biological processes and technological applications. The benzoxazole core present in this compound represents a bicyclic planar molecule that provides an optimal balance between stability and reactivity, making it particularly valuable for researchers engaged in drug discovery and materials development.

The significance of the benzoxazole framework extends beyond its structural properties to encompass its electronic characteristics and chemical behavior. The aromatic nature of the benzoxazole system contributes to molecular stability while the presence of both nitrogen and oxygen heteroatoms introduces unique electronic distributions that facilitate specific intermolecular interactions. These electronic properties are particularly important in this compound, where the combination of the electron-rich benzoxazole core with the electron-withdrawing carboxylate group creates a distinctive electronic profile suitable for various chemical transformations and biological interactions.

The compound's position within heterocyclic chemistry is further enhanced by its potential for structural modification and derivatization. The presence of multiple functional groups, including the ethyl substituent at position 2 and the methyl carboxylate at position 5, provides numerous opportunities for chemical modification through established organic reactions. This structural versatility aligns with the broader importance of heterocycles as scaffolds for pharmaceutical development, where systematic structural modifications enable optimization of biological activity, selectivity, and pharmacokinetic properties.

Position within Benzoxazole Derivative Classification

This compound can be classified within the broader family of benzoxazole derivatives according to several organizational schemes that reflect both structural features and functional properties. From a structural perspective, this compound belongs to the category of 2,5-disubstituted benzoxazoles, representing a specific subset where both the 2-position and 5-position of the benzoxazole ring carry distinct functional groups. This classification is significant because the substitution pattern directly influences the compound's chemical reactivity, physical properties, and potential biological activities.

Within the classification system based on functional group types, this compound represents a carboxylate ester derivative, distinguishing it from other benzoxazole variants such as those containing amide, alcohol, or halogen substituents. The presence of the methyl carboxylate group at position 5 places this compound among benzoxazole esters, a category known for particular synthetic utility and biological activity profiles. The additional ethyl substituent at position 2 further refines this classification, creating a specific subcategory of alkyl-substituted benzoxazole carboxylates.

The compound's position within benzoxazole derivative classification can also be understood through comparison with structurally related molecules. Analysis of the available chemical literature reveals that benzoxazole derivatives can be broadly categorized based on their substitution patterns and intended applications. Table 1 presents a comparative analysis of structural features across selected benzoxazole derivatives:

| Compound Type | Position 2 Substituent | Position 5 Substituent | Key Distinguishing Features |

|---|---|---|---|

| This compound | Ethyl | Methyl carboxylate | Combination of alkyl and ester functionalities |

| 2-Phenyl benzoxazoles | Phenyl | Variable | Aromatic substitution enhancing π-π interactions |

| 2-Amino benzoxazoles | Amino | Variable | Enhanced hydrogen bonding capability |

| 5-Methoxy benzoxazoles | Variable | Methoxy | Electron-donating effects on ring system |

This classification framework demonstrates that this compound occupies a unique position characterized by the combination of an aliphatic substituent and an ester functional group, providing distinct chemical and potential biological properties compared to other benzoxazole variants.

Current Research Landscape and Scientific Interest

The contemporary research landscape surrounding this compound reflects the broader scientific interest in benzoxazole derivatives as versatile scaffolds for pharmaceutical and materials applications. Current investigations focus on understanding how specific substitution patterns, such as those present in this compound, influence biological activity profiles and chemical reactivity patterns. The scientific community has demonstrated increasing interest in benzoxazole derivatives due to their demonstrated capabilities across multiple therapeutic areas and their potential as building blocks for advanced materials.

Recent research developments have emphasized the importance of systematic structure-activity relationship studies for benzoxazole derivatives, with particular attention to how specific substituents influence antimicrobial, anticancer, and anti-inflammatory properties. Studies published in the past five years have revealed that benzoxazole derivatives exhibit broad biological activity spectra, including significant antimicrobial effects against both gram-positive and gram-negative bacteria, as well as promising anticancer activity against various cell lines. These findings have generated considerable scientific interest in exploring how specific structural modifications, such as those present in this compound, might optimize these biological effects.

The current research environment has also been characterized by advances in synthetic methodologies that enable more efficient preparation of benzoxazole derivatives with specific substitution patterns. Recent publications have highlighted the development of greener synthetic approaches that utilize environmentally friendly catalysts and reaction conditions while maintaining high yields and selectivity. These methodological advances have facilitated the preparation of diverse benzoxazole libraries, enabling researchers to systematically investigate how structural variations influence both chemical properties and biological activities.

Table 2 summarizes key areas of contemporary research interest in benzoxazole chemistry:

| Research Area | Current Focus | Relevance to this compound |

|---|---|---|

| Antimicrobial Development | Structure-activity relationships for bacterial inhibition | Potential optimization of substituent patterns |

| Anticancer Research | Mechanism-based design approaches | Investigation of carboxylate ester effects |

| Synthetic Methodology | Green chemistry approaches and catalyst development | Improved preparation methods |

| Materials Science | Fluorescent properties and advanced material applications | Electronic property utilization |

Properties

IUPAC Name |

methyl 2-ethyl-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-3-10-12-8-6-7(11(13)14-2)4-5-9(8)15-10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMLBUAKZYDTKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594763 | |

| Record name | Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924862-20-4 | |

| Record name | Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with ethyl acetoacetate in the presence of a catalyst. The reaction typically proceeds under reflux conditions in a suitable solvent, such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. Catalysts such as metal salts or ionic liquids may be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds .

Scientific Research Applications

Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Reactivity : The methyl ester at the 5-position is a common reactive site for nucleophilic substitution or hydrolysis across all analogs, enabling derivatization into hydrazides (e.g., 2-(2-chloro-4-nitrophenyl)-1,3-benzoxazole-5-carbohydrazide) .

- Electronic Effects : Electron-withdrawing groups (e.g., bromine in the 7-position) reduce electron density on the benzoxazole ring, altering spectroscopic properties and reactivity .

Biological Activity

Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate is a member of the benzoxazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential as a lead in pharmaceutical development, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

This compound has the molecular formula C_{12}H_{13}N_{1}O_{3} and a molecular weight of 205.21 g/mol. Its structure includes a fused benzene and oxazole ring, with specific substitutions that enhance its reactivity and biological activity. The ethyl group at the 2-position and the carboxylate functional group contribute to its unique properties compared to other benzoxazole derivatives.

Antimicrobial Activity

Benzoxazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains:

- Gram-positive bacteria : Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi

- Fungal strains : Candida albicans, Aspergillus niger

The minimum inhibitory concentrations (MIC) for these compounds were determined using standard tube dilution techniques, showing promising results comparable to established antibiotics .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies using human colorectal carcinoma (HCT116) cell lines revealed that this compound exhibits cytotoxic effects with an IC50 value indicating effective inhibition of cancer cell proliferation. The structure–activity relationship (SAR) studies suggest that specific substituents significantly influence the anticancer activity of benzoxazole derivatives .

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in critical biochemical pathways. This interaction may lead to modulation of cellular processes associated with inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other benzoxazole derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 1,3-benzoxazole-5-carboxylate | Lacks ethyl substitution | More common in medicinal chemistry |

| Methyl 2-methyl-1,3-benzoxazole-5-carboxylate | Contains a methyl group instead of ethyl | May exhibit different biological activity profiles |

| Methyl 2-(4-chlorophenyl)-1,3-benzoxazole | Contains a chlorophenyl substituent | Potentially enhanced activity against specific targets |

| Methyl 2-isopropyl-1,3-benzoxazole | Isopropyl group adds steric bulk | Different solubility and reactivity characteristics |

The ethyl substitution at position 2 distinguishes this compound from others in the class, potentially influencing its solubility and biological interactions.

Case Studies and Research Findings

Recent studies have highlighted the potential of benzoxazole derivatives in drug design. For instance:

- A study synthesized various benzoxazole analogues and evaluated their antibacterial and anticancer activities. The results indicated that certain modifications improved efficacy against cancer cell lines significantly .

- Another research focused on the interaction of benzoxazoles with biological receptors using molecular docking simulations, emphasizing how structural variations can alter binding affinities and therapeutic potentials .

Q & A

Q. What are the optimized synthetic routes for Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors such as 2-ethyl-3-amino-4-hydroxybenzoic acid derivatives with carboxylic acid esters. For example, refluxing 2-chloro-4-nitrobenzoic acid with methyl-3-amino-4-hydroxybenzoate in ethanol for 15–20 hours yields benzoxazole derivatives via cyclodehydration . Catalysts like nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) can enhance reaction efficiency by promoting intramolecular condensation . Key variables include solvent polarity (DMF vs. ethanol), temperature (80–120°C), and catalyst loading (5–10 mol%), with yields ranging from 50–75% under optimized conditions.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : and NMR confirm substituent positions and ester functionality (e.g., methyl ester at δ ~3.9 ppm).

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+ at m/z 235.0842 for CHNO) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for understanding conformational stability .

Q. How does the reactivity of the ester group in this compound compare to other benzoxazole derivatives?

The methyl ester undergoes hydrolysis under acidic/basic conditions to yield carboxylic acid derivatives, which are intermediates for amidation or coupling reactions. The electron-withdrawing benzoxazole ring accelerates ester hydrolysis compared to non-aromatic analogs, with rate constants increasing by ~2-fold in alkaline media (pH 12) .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound against microbial targets?

The compound’s bioactivity (e.g., antimicrobial IC ~5–20 µM) arises from interactions with bacterial enzymes like DNA gyrase or fungal cytochrome P450. The ethyl group enhances lipophilicity (logP ~2.8), improving membrane permeability, while the carboxylate ester allows prodrug activation in vivo. Docking studies suggest hydrogen bonding between the benzoxazole oxygen and enzyme active-site residues (e.g., Tyr105 in E. coli gyrase) .

Q. How do structural modifications (e.g., substituents at positions 2 and 5) influence the compound’s pharmacological profile?

Comparative SAR studies show:

- 2-Ethyl group : Increases metabolic stability (t ~3.5 hrs in hepatic microsomes) compared to methyl analogs.

- 5-Carboxylate ester : Replacing the ester with amide groups (e.g., carbohydrazide) enhances anticancer activity (IC ~10 µM vs. HeLa cells) by facilitating target binding .

- Halogenation (e.g., Cl at position 3): Boosts reactivity in nucleophilic substitutions for diversifying derivatives .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

- Ring puckering : The benzoxazole ring exhibits non-planarity (puckering amplitude ), analyzed via Cremer-Pople coordinates using SHELXL refinement .

- Disorder : Dynamic disorder in the ethyl group is mitigated by low-temperature data collection (100 K) and TWINABS for multi-component refinement .

Q. How does this compound compare to structurally similar benzothiazoles in terms of synthetic complexity and bioactivity?

- Synthesis : Benzoxazoles require milder cyclization conditions (e.g., 80°C) vs. benzothiazoles (110°C), but lower yields due to competing oxidation .

- Bioactivity : Benzoxazoles show superior CNS penetration (brain-plasma ratio ~0.8) compared to benzothiazoles (~0.3), attributed to reduced hydrogen-bond donor capacity .

Methodological Considerations

- Contradictions : While some studies report high antimicrobial activity (), others note limited efficacy against Gram-negative strains due to efflux pumps (e.g., Pseudomonas aeruginosa). Combining with efflux inhibitors (e.g., PAβN) restores activity .

- Data Gaps : Limited toxicity profiling (e.g., Ames test, micronucleus assay) necessitates further preclinical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.